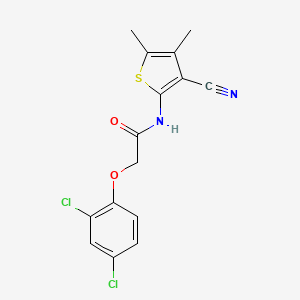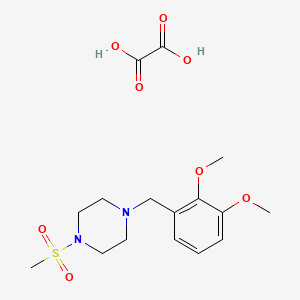
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide, also known as DCTA, is a chemical compound that has been extensively researched for its potential applications in various fields. DCTA is a member of the family of thiazole compounds and has been synthesized through various methods.
作用机制
The exact mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide is not fully understood. However, studies have suggested that N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide may act by inhibiting the activity of certain enzymes or signaling pathways in cells. In agriculture, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit the activity of the enzyme acetolactate synthase, which is involved in the biosynthesis of branched-chain amino acids in plants. In medicine, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways.
Biochemical and Physiological Effects:
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been shown to have various biochemical and physiological effects. In agriculture, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit the growth of weeds by disrupting their biosynthesis of branched-chain amino acids. In medicine, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been shown to inhibit the growth of cancer cells and reduce inflammation by inhibiting the activity of certain kinases. However, further studies are needed to fully understand the biochemical and physiological effects of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide.
实验室实验的优点和局限性
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has several advantages for lab experiments, including its high purity and stability. However, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide is also highly toxic and must be handled with care. Additionally, the synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide can be challenging and requires specialized equipment and expertise.
未来方向
There are several future directions for research on N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide. In agriculture, further studies are needed to optimize the use of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide as a herbicide and to investigate its potential for use in integrated pest management strategies. In medicine, further studies are needed to fully understand the mechanism of action of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide and to investigate its potential as an anti-inflammatory and anti-cancer agent. In materials science, further studies are needed to investigate the self-assembly properties of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide and its potential for use in nanotechnology applications.
合成方法
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide can be synthesized through various methods, including the reaction of 2,4-dichlorophenoxyacetic acid with 3-cyano-4,5-dimethyl-2-thiophenecarboxylic acid in the presence of a coupling agent. Another method involves the reaction of 2,4-dichlorophenoxyacetic acid with 3-cyano-4,5-dimethylthiophene-2-carbonyl chloride in the presence of a base. The synthesis of N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been optimized to improve yield and purity.
科学研究应用
N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been extensively researched for its potential applications in various fields, including agriculture, medicine, and materials science. In agriculture, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been shown to have herbicidal activity against various weed species. In medicine, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been investigated for its potential as an anti-inflammatory and anti-cancer agent. In materials science, N-(3-cyano-4,5-dimethyl-2-thienyl)-2-(2,4-dichlorophenoxy)acetamide has been studied for its ability to form self-assembled monolayers on various substrates.
属性
IUPAC Name |
N-(3-cyano-4,5-dimethylthiophen-2-yl)-2-(2,4-dichlorophenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12Cl2N2O2S/c1-8-9(2)22-15(11(8)6-18)19-14(20)7-21-13-4-3-10(16)5-12(13)17/h3-5H,7H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ICLZUKFVNOPVKY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C#N)NC(=O)COC2=C(C=C(C=C2)Cl)Cl)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12Cl2N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-allyl-5-{[5-(4-bromo-3-chlorophenyl)-2-furyl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5083771.png)

![1-[2-(3,4-dimethoxyphenyl)ethyl]-3-[4-(4-nitrophenyl)-1-piperazinyl]-2,5-pyrrolidinedione](/img/structure/B5083785.png)
![4'-(3-bromo-4-methylphenyl)-4'-azaspiro[cyclopropane-1,10'-tricyclo[5.2.1.0~2,6~]decane]-8'-ene-3',5'-dione](/img/structure/B5083787.png)
![N-[3-(4-methoxyphenyl)propyl]-6-(4-methoxy-1-piperidinyl)nicotinamide](/img/structure/B5083789.png)
![2-[isonicotinoyl(propyl)amino]benzoic acid](/img/structure/B5083792.png)
![4-bromo-N-{[5-({2-[(4-fluorophenyl)amino]-2-oxoethyl}thio)-4-methyl-4H-1,2,4-triazol-3-yl]methyl}benzamide](/img/structure/B5083798.png)
![N-(3,4-dimethylphenyl)-2-[5-(5-isopropyl-4-methoxy-2-methylbenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5083808.png)
![methyl 2-({3-[(cyclopropylcarbonyl)amino]-2-methylbenzoyl}amino)benzoate](/img/structure/B5083812.png)

![2-(2-oxo-1-pyrrolidinyl)-N-[(2-phenoxy-3-pyridinyl)methyl]acetamide](/img/structure/B5083836.png)
![5-(2-chloro-4-fluorobenzoyl)-N-cyclopropyl-1-[2-(4-methoxyphenyl)ethyl]-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxamide](/img/structure/B5083837.png)
![N~2~-[(benzyloxy)carbonyl]-N~1~-(4-phenyl-1,3-thiazol-2-yl)valinamide](/img/structure/B5083843.png)
![17-(3-methyl-2-pyridinyl)-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-16,18-dione](/img/structure/B5083852.png)